Welcome to the BenchChem Online Store!
molecular formula C7H4Cl2O3 B8678591 2,6-Dichloro-3-hydroxybenzoic acid

2,6-Dichloro-3-hydroxybenzoic acid

Cat. No. B8678591
M. Wt: 207.01 g/mol
InChI Key: LHJFBVDNRPBOOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04704401

Procedure details

271.6 g of 2,6-dichloro-3-hydroxybenzoic acid are dissolved in ethanol (2 1). Aqueous sodium hydroxide (242 g of 50% aqueous NaOH solution in 550 ml H2O) is added to the benzoic acid solution, followed by the addition of benzyl chloride (368 g). The reaction mixture is heated to reflux with stirring, and after one hour, additional sodium hydroxide solution (45 g of a 50% aqueous NaOH) and benzyl chloride (30 g) are added. After one hour twenty-five minutes, another 20 g of 50% sodium hydroxide solution are added. After twenty minutes, the reaction mixture is cooled and evaporated to remove ethanol. The mixture is then partitioned between diethylether (2 1) and 5% aqueous sodium hydroxide (2 1). The layers are separated and the aqueous solution washed with diethylether. The aqueous extract is cooled in an ice bath and acidified just short of neutral with conc. HCl. Diethylether (2 1) is added and the solution made strongly acidic. The two layers are stirred for fifteen minutes and separated. The aqueous layer is washed with diethylether and the combined ether layers washed with H2O, saturated sodium chloride solution, and dried over Na2SO4. The ether is filtered and the filtrate evaporated in vacuo to a light yellow oil (338.2 g). 500 ml of toluene are added to the oil and partially evaporated, resulting in a precipitate. The suspension is allowed to stand and used without further treatment for the further reactions. The toluene suspension contains a large amount of heavy crystalline precipitate.
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
271.6 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
550 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
368 g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
30 g
Type
reactant
Reaction Step Five
Quantity
20 g
Type
reactant
Reaction Step Six

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:10]([OH:11])=[CH:9][CH:8]=[C:7]([Cl:12])[C:3]=1[C:4]([OH:6])=[O:5].[OH-].[Na+].[C:15](O)(=O)[C:16]1[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1.C(Cl)C1C=CC=CC=1>C(O)C.C1(C)C=CC=CC=1>[CH2:15]([O:11][C:10]1[C:2]([Cl:1])=[C:3]([C:7]([Cl:12])=[CH:8][CH:9]=1)[C:4]([OH:6])=[O:5])[C:16]1[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1 |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
271.6 g
Type
reactant
Smiles
ClC1=C(C(=O)O)C(=CC=C1O)Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O
Step Three
Name
Quantity
550 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)O
Step Four
Name
Quantity
368 g
Type
reactant
Smiles
C(C1=CC=CC=C1)Cl
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
30 g
Type
reactant
Smiles
C(C1=CC=CC=C1)Cl
Step Six
Name
Quantity
20 g
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture is heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux
WAIT
Type
WAIT
Details
After one hour twenty-five minutes
Duration
1 h
WAIT
Type
WAIT
Details
After twenty minutes
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture is cooled
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
to remove ethanol
CUSTOM
Type
CUSTOM
Details
The mixture is then partitioned between diethylether (2 1) and 5% aqueous sodium hydroxide (2 1)
CUSTOM
Type
CUSTOM
Details
The layers are separated
WASH
Type
WASH
Details
the aqueous solution washed with diethylether
EXTRACTION
Type
EXTRACTION
Details
The aqueous extract
TEMPERATURE
Type
TEMPERATURE
Details
is cooled in an ice bath
ADDITION
Type
ADDITION
Details
Diethylether (2 1) is added
STIRRING
Type
STIRRING
Details
The two layers are stirred for fifteen minutes
CUSTOM
Type
CUSTOM
Details
separated
WASH
Type
WASH
Details
The aqueous layer is washed with diethylether
WASH
Type
WASH
Details
the combined ether layers washed with H2O, saturated sodium chloride solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
The ether is filtered
CUSTOM
Type
CUSTOM
Details
the filtrate evaporated in vacuo to a light yellow oil (338.2 g)
ADDITION
Type
ADDITION
Details
500 ml of toluene are added to the oil
CUSTOM
Type
CUSTOM
Details
partially evaporated
CUSTOM
Type
CUSTOM
Details
resulting in a precipitate

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
C(C1=CC=CC=C1)OC=1C(=C(C(=O)O)C(=CC1)Cl)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.